![molecular formula C21H18ClN7O B2570974 1-(3-氯苯甲酰)-4-{3-苯基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基}哌嗪 CAS No. 920177-47-5](/img/structure/B2570974.png)
1-(3-氯苯甲酰)-4-{3-苯基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基}哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H18ClN7O and its molecular weight is 419.87. The purity is usually 95%.
BenchChem offers high-quality (3-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现
1,2,3-三唑,包括所讨论的化合物,在药物发现中充当特权结构基序。 它们独特的特性,如高化学稳定性、芳香性、氢键能力,使其成为设计新型药物的宝贵构件 。研究人员探索了 1,2,3-三唑作为抗惊厥药、抗生素和抗癌药物的核心支架的潜力。 例如,抗惊厥药物鲁非酰胺和广谱头孢菌素类抗生素头孢曲松都包含 1,2,3-三唑核心 .
有机合成
1,2,3-三唑在有机合成中起着至关重要的作用。研究人员开发了各种合成方法来获得这种支架。值得注意的是,“点击化学”方法,包括 Huisgen 1,3-偶极环加成反应,已变得越来越突出。这种方法允许从叠氮化物和炔烃高效构建 1,2,3-三唑。 金属催化的 1,3-偶极环加成反应和应变促进的叠氮化物-炔烃环加成反应是用于其合成的其他策略 .
聚合物化学
1,2,3-三唑在聚合物化学中得到应用。它们可以被掺入到聚合物主链或侧链中,以赋予特定的性质。 研究人员探索了它们在设计功能性聚合物中的应用,例如药物递送载体、响应性材料和导电聚合物 .
超分子化学
超分子化学涉及研究分子间的非共价相互作用。1,2,3-三唑参与主客体相互作用、自组装和分子识别。 它们形成氢键和 π-π 堆积相互作用的能力使其成为超分子体系中的宝贵组成部分 .
生物偶联和化学生物学
1,2,3-三唑作为生物偶联的多功能连接体。研究人员使用它们将生物分子(如蛋白质、肽或核酸)连接到其他实体(例如纳米粒子、药物或表面)。 这些生物偶联物在诊断、靶向药物递送和成像中得到应用 .
荧光成像
1,2,3-三唑的荧光性质使其在成像应用中非常有用。 研究人员开发了基于这些支架的荧光探针,用于细胞成像、跟踪生物过程和研究分子相互作用 .
材料科学
1,2,3-三唑通过充当功能材料的构件,为材料科学做出贡献。 它们掺入到聚合物、纳米粒子以及表面中,增强了材料的特性,例如稳定性、导电性和响应性 .
总之,化合物 具有广泛的应用,从药物发现到材料科学。其独特的结构和性质继续激励着跨多个学科的创新研究。 如果您需要更多信息或有任何其他问题,请随时提问! 😊
作用机制
Target of Action
The primary target of the compound 1-(3-chlorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine, also known as (3-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the cessation of cell proliferation . The compound’s interaction with CDK2 is so effective that it shows superior cytotoxic activities against certain cancer cell lines .
Biochemical Pathways
Upon interaction with CDK2, the compound affects the cell cycle progression pathway . This disruption leads to the induction of apoptosis within the cancer cells . The compound’s effect on these pathways results in significant anti-proliferative effects .
Pharmacokinetics
These properties likely contribute to its observed antitumor activity .
Result of Action
The result of the compound’s action is a significant alteration in cell cycle progression, leading to apoptosis induction within cancer cells . This leads to a decrease in the proliferation of the cancer cells .
生化分析
Biochemical Properties
Similar compounds have been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This suggests that 1-(3-chlorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine may interact with enzymes and proteins involved in cell cycle control.
Cellular Effects
Preliminary studies suggest that it may have cytotoxic activities against certain cancer cell lines . It may influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
(3-chlorophenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN7O/c22-16-6-4-5-15(13-16)21(30)28-11-9-27(10-12-28)19-18-20(24-14-23-19)29(26-25-18)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJUNNSBERSPKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-cyanocyclobutyl)-N-methyl-3H-benzo[e]indole-2-carboxamide](/img/structure/B2570891.png)
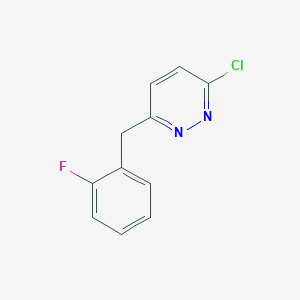
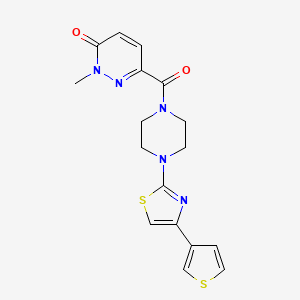
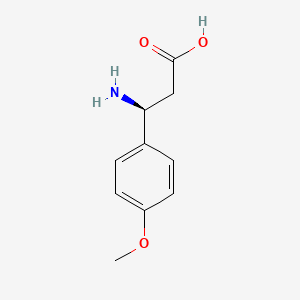
![ethyl 4-({7-hydroxy-4-oxo-8-[(pyrrolidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2570897.png)
![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-1-methyl-2-oxoazepane-3-carboxamide;hydrochloride](/img/structure/B2570898.png)

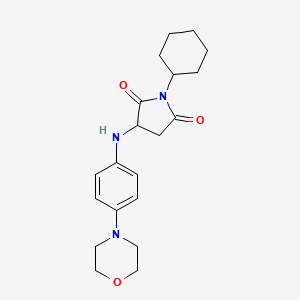
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-hydroxypropyl)carbamate](/img/structure/B2570904.png)
![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2570905.png)
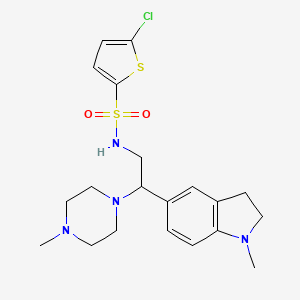
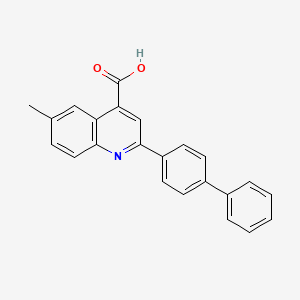
![1-Oxaspiro[4.4]nonan-4-one](/img/structure/B2570912.png)
![[3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B2570913.png)
